2,6-Dibromo-4-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

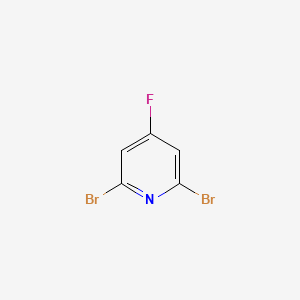

2,6-Dibromo-4-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2FN. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 4-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dibromo-4-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as coupling partners.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 2,6-diamino-4-fluoropyridine derivative .

Aplicaciones Científicas De Investigación

2,6-Dibromo-4-fluoropyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives has led to the development of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2,6-Dibromo-4-fluoropyridine in chemical reactions involves the reactivity of its halogen atomsThe fluorine atom, being highly electronegative, influences the electronic properties of the pyridine ring, affecting its reactivity and stability .

Comparación Con Compuestos Similares

2,6-Dibromopyridine: Lacks the fluorine atom, resulting in different reactivity and properties.

4-Fluoropyridine: Contains only the fluorine atom without the bromine substituents.

2,6-Difluoropyridine: Contains two fluorine atoms instead of bromine, leading to different chemical behavior.

Uniqueness: 2,6-Dibromo-4-fluoropyridine is unique due to the combination of bromine and fluorine substituents on the pyridine ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and research .

Actividad Biológica

2,6-Dibromo-4-fluoropyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one fluorine atom attached to the pyridine ring. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may modulate signaling pathways by interacting with protein kinases or phosphatases.

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles in biological systems, leading to the formation of new biologically active compounds.

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules with potential therapeutic effects.

Biological Applications

This compound serves as a precursor for various biologically active compounds. Its applications include:

- Pharmaceutical Development : Research has indicated that derivatives of this compound exhibit potential therapeutic effects against various diseases. For instance, studies on related compounds have shown efficacy in inhibiting viral replication and modulating immune responses.

- Agrochemicals : The compound is also explored for its potential use in developing agrochemicals that target specific pests or diseases in crops.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of halogenated pyridines, including this compound. It was found that certain derivatives exhibited significant inhibitory effects against viral replication in vitro. The mechanism was hypothesized to involve interference with viral RNA polymerase activity, similar to other antiviral agents like remdesivir .

Case Study 2: Enzyme Interaction

Research highlighted the interaction of this compound with specific enzymes involved in cholesterol metabolism. The compound was shown to inhibit intestinal cholesterol absorption effectively, which could have implications for developing treatments for hypercholesterolemia .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2,6-Dibromopyridine | Lacks fluorine; only contains bromines | Different reactivity profile compared to fluorinated variants |

| 4-Fluoropyridine | Contains only one fluorine atom | Less complex reactivity due to fewer halogens |

| 2,6-Difluoropyridine | Contains two fluorines | Higher electronegativity may alter interaction dynamics |

The unique combination of bromine and fluorine in this compound imparts distinct chemical behaviors that are advantageous for specific synthetic applications.

Propiedades

IUPAC Name |

2,6-dibromo-4-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKXRAUUPMNAOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.